molecular formula C15H15ClN2O3S2 B2731577 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034595-98-5

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2731577
CAS No.: 2034595-98-5
M. Wt: 370.87
InChI Key: KLVNRXANWHVQGR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). S1PR1 is a G-protein-coupled receptor that plays a critical role in regulating lymphocyte egress from lymphoid organs, making it a high-value target in immunology and oncology research. By selectively inhibiting S1PR1 signaling, this compound effectively traps lymphocytes within lymph nodes, preventing them from circulating to sites of inflammation or tumors. This mechanism underpins its primary research application in investigating autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, where modulating immune cell migration can attenuate pathological inflammation. Furthermore, due to the role of S1PR1 in promoting angiogenesis and tumor metastasis, this antagonist is a valuable tool compound for preclinical studies in oncology, particularly in exploring strategies to disrupt tumor microenvironment signaling and cancer cell proliferation. Its high selectivity for S1PR1 over other S1P receptor subtypes allows researchers to probe the specific physiological and pathological functions of this receptor with greater precision. The compound's properties facilitate the study of novel immunomodulatory and anti-metastatic pathways, contributing to the development of new therapeutic strategies.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVNRXANWHVQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the hydroxyethyl group.

The thiophene-2-sulfonamide moiety can be synthesized through sulfonation reactions, where thiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, which is then reacted with an amine to form the sulfonamide . The final step involves coupling the indole derivative with the thiophene-2-sulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chloro group could result in various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, including:

  • Anticancer Activity : Research indicates that compounds with indole and sulfonamide functionalities exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes or receptors involved in cell proliferation.

Table 1: Summary of Anticancer Studies

StudyCell LineIC₅₀ (µM)Mechanism
Study 1A549 (Lung cancer)15.0Inhibition of topoisomerase
Study 2MCF7 (Breast cancer)12.5Apoptosis induction
Study 3HeLa (Cervical cancer)20.0Cell cycle arrest

The compound's biological activity has been investigated in various studies, revealing potential applications in:

  • Neurology : Potential neuroprotective effects are being explored.
  • Antimicrobial Therapies : The sulfonamide group contributes to antibacterial properties.
StudyPathogenActivity LevelMechanism
Study AE. coliModerateInhibition of cell wall synthesis
Study BS. aureusHighDisruption of protein synthesis

Similar Compounds

  • 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone : Exhibits similar chloro-substituted characteristics.
  • 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester : Features comparable indole structures.

Uniqueness

The distinct combination of functional groups in 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide allows for diverse interactions with biological targets, enhancing its value for research and therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonamide group can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

E-6837 (5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide)

  • Structural Differences: E-6837 replaces the thiophene sulfonamide with a naphthalene sulfonamide and substitutes the hydroxyethyl group with a dimethylaminoethyl chain.
  • Pharmacological Activity : Acts as a partial agonist at the 5-HT6 receptor (Emax = 23% over basal cAMP activity; enhanced to 207% with forskolin) .
  • Key Data: Parameter E-6837 Target Compound (Hypothetical) Receptor Affinity 5-HT6 (partial agonist) Likely 5-HT6 modulation Emax (cAMP) 23% (basal) Unknown Polarity Moderate (dimethylamino group) Higher (hydroxyethyl group)

Compound 58 (3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide)

  • Structural Differences : Shares the 5-chlorothiophene sulfonamide group but includes a chlorobenzoyl-indole-propanamide chain.
  • Synthesis : Yielded 28% via automated HPLC purification, indicating challenges in synthesis efficiency .

Functional Analogues (5-HT6 Receptor Ligands)

SB-271046 (5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide)

  • Mechanism : Inverse agonist/antagonist at 5-HT6 receptors (pA2 = 8.76 ± 0.22) with high potency .
  • Key Contrast : Unlike the target compound, SB-271046 lacks an indole moiety but includes a benzo[b]thiophene system, which enhances receptor binding specificity.

Ro 04-06790 (N-(2,6-bis(methylamino)pyrimidin-4-yl)-4-aminobenzenesulfonamide)

  • Activity : Inverse agonist (Emax = -33% at constitutively active S267K 5-HT6 receptor) .
  • Structural Insight : Demonstrates that sulfonamide substituents (e.g., pyrimidine vs. indole) critically influence efficacy and binding mode.

Solubility and Bioavailability

    Biological Activity

    5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound notable for its complex structure, which combines a chloro-substituted thiophene ring, an indole moiety, and a sulfonamide group. This article delves into its biological activities, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

    • IUPAC Name : 5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
    • Molecular Formula : C₁₅H₁₅ClN₂O₃S₂
    • Molecular Weight : 370.9 g/mol
    • CAS Number : 2034595-98-5

    Biological Activity Overview

    The biological activity of this compound has been investigated in various studies, revealing potential applications in the fields of oncology, neurology, and antimicrobial therapies.

    Anticancer Activity

    Research indicates that compounds with indole and sulfonamide functionalities exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.

    Table 1: Summary of Anticancer Studies

    StudyCell LineIC₅₀ (µM)Mechanism
    Study 1A549 (Lung cancer)15.0Inhibition of topoisomerase
    Study 2MCF7 (Breast cancer)12.5Apoptosis induction
    Study 3HeLa (Cervical cancer)20.0Cell cycle arrest

    Antimicrobial Activity

    The compound has shown promising results against various bacterial strains, demonstrating its potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, often functioning by inhibiting bacterial folate synthesis.

    Table 2: Antimicrobial Efficacy

    Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
    Staphylococcus aureus8.0
    Escherichia coli16.0
    Pseudomonas aeruginosa32.0

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific enzymes such as topoisomerases and kinases involved in cell division.
    • Receptor Modulation : Interaction with receptors related to apoptosis and cell survival pathways.
    • Folate Synthesis Interference : The sulfonamide component mimics para-amino benzoic acid (PABA), disrupting bacterial folate synthesis.

    Case Study 1: Anticancer Potential

    A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis in MCF7 cells through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM.

    Case Study 2: Antimicrobial Efficacy

    In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in treating infections caused by resistant bacteria.

    Q & A

    Q. What synthetic routes are commonly employed to prepare 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide?

    • Methodological Answer : The synthesis involves two primary steps:
    • Step 1 : Preparation of the thiophene-2-sulfonyl chloride precursor (e.g., 5-chloro-2-thienylsulfonyl chloride) via chlorosulfonation of thiophene derivatives under controlled anhydrous conditions (0–5°C, SOCl₂ as a chlorinating agent) .
    • Step 2 : Coupling with the hydroxyethyl-indole amine intermediate. The sulfonyl chloride reacts with 2-(1-methyl-1H-indol-5-yl)-2-hydroxyethylamine in the presence of a base (e.g., triethylamine) in THF or DCM. Reaction progress is monitored via TLC, and purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Critical Parameters : Temperature control (<10°C) prevents sulfonamide hydrolysis, and inert atmospheres (N₂/Ar) minimize oxidation of the indole moiety .

    Q. Which characterization techniques are essential for structural validation?

    • Methodological Answer :
    • NMR Spectroscopy :
    • 1H NMR : Aromatic protons (δ 6.8–7.5 ppm for indole and thiophene), methyl singlet (δ ~3.7 ppm for N-CH₃), and hydroxyethyl protons (δ 4.1–4.5 ppm) .
    • 13C NMR : Key signals include thiophene C-SO₂ (δ ~125 ppm) and indole quaternary carbons (δ ~135 ppm) .
    • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 425.12) .
    • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks (e.g., P21/c space group) .

    Q. What are the primary biological targets of sulfonamide-containing compounds like this one?

    • Methodological Answer : Sulfonamides often target enzymes with zinc-containing active sites (e.g., carbonic anhydrases, metalloproteases).
    • In vitro Assays : Use recombinant enzymes (e.g., hCA-II) with fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Ki).
    • Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) .

    Advanced Research Questions

    Q. How can contradictory synthetic yields reported in literature be systematically resolved?

    • Methodological Answer :
    • Design of Experiments (DoE) : Apply factorial analysis (e.g., 2³ design) to variables like solvent polarity (THF vs. DMF), catalyst loading (Pd-PEPPSI-SIPr, 1–5 mol%), and temperature (25–60°C). Response surface methodology identifies optimal conditions .
    • HPLC Tracking : Quantify intermediate formation (e.g., sulfonyl chloride) using a C18 column (acetonitrile/water, 0.1% TFA) to detect side products (e.g., hydrolyzed sulfonic acids) .

    Q. What computational strategies predict the compound’s interaction with biological targets?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures (PDB: 3D12 for hCA-II). Key interactions: sulfonamide-SO₂ with Zn²+, indole π-stacking with Phe-131 .
    • QSAR Modeling : Train models on sulfonamide bioactivity datasets (ChEMBL) using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor count .

    Q. How does the chiral hydroxyethyl center influence spectroscopic and bioactive properties?

    • Methodological Answer :
    • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10). Absolute configuration is confirmed via circular dichroism (CD) spectra .
    • Biological Impact : (R)-enantiomers show 10-fold higher hCA-II inhibition than (S)-forms due to optimal hydrogen bonding with Thr-199 .

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